Cas no 1806275-77-3 (5-Hydroxy-4-mercaptonicotinonitrile)
5-Hydroxy-4-mercaptonicotinonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Hydroxy-4-mercaptonicotinonitrile
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- Inchi: 1S/C6H4N2OS/c7-1-4-2-8-3-5(9)6(4)10/h2-3,9H,(H,8,10)
- InChI Key: WYAKOSKWTHPGIG-UHFFFAOYSA-N
- SMILES: S=C1C(C#N)=CNC=C1O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 281
- XLogP3: 0.5
- Topological Polar Surface Area: 88.1
5-Hydroxy-4-mercaptonicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008531-250mg |
5-Hydroxy-4-mercaptonicotinonitrile |
1806275-77-3 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
| Alichem | A029008531-1g |
5-Hydroxy-4-mercaptonicotinonitrile |
1806275-77-3 | 95% | 1g |
$2,837.10 | 2022-03-31 |
5-Hydroxy-4-mercaptonicotinonitrile Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 5-Hydroxy-4-mercaptonicotinonitrile
5-Hydroxy-4-mercaptonicotinonitrile (CAS No. 1806275-77-3): An Emerging Compound in Medicinal Chemistry
5-Hydroxy-4-mercaptonicotinonitrile (CAS No. 1806275-77-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its hydroxy and mercapto functional groups, has shown promise in various preclinical studies, particularly in the areas of neurodegenerative diseases and cancer therapy.
The chemical structure of 5-Hydroxy-4-mercaptonicotinonitrile is noteworthy for its versatility. The presence of the hydroxy group (OH) and the mercapto group (SH) provides multiple sites for chemical modification, making it an attractive scaffold for drug design. These functional groups can participate in various chemical reactions, such as nucleophilic substitutions and redox processes, which are crucial for the compound's biological activity.
Recent research has focused on the potential of 5-Hydroxy-4-mercaptonicotinonitrile as a neuroprotective agent. Studies have shown that this compound can effectively cross the blood-brain barrier, a critical feature for drugs targeting neurological disorders. In vitro and in vivo experiments have demonstrated that 5-Hydroxy-4-mercaptonicotinonitrile exhibits potent antioxidant and anti-inflammatory properties, which are essential for mitigating oxidative stress and inflammation, key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its neuroprotective effects, 5-Hydroxy-4-mercaptonicotinonitrile has also shown promise in cancer therapy. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the modulation of intracellular redox balance and the activation of pro-apoptotic signaling pathways. These findings suggest that 5-Hydroxy-4-mercaptonicotinonitrile could be a valuable lead compound for the development of novel anticancer agents.
The pharmacokinetic properties of 5-Hydroxy-4-mercaptonicotinonitrile have been extensively studied to understand its behavior in biological systems. Research has shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its therapeutic efficacy. The compound's ability to penetrate cellular membranes and reach target tissues efficiently is a significant advantage in drug development.
To further enhance the therapeutic potential of 5-Hydroxy-4-mercaptonicotinonitrile, researchers are exploring various chemical modifications to improve its pharmacological properties. For instance, the introduction of lipophilic substituents can enhance its solubility and bioavailability, while the addition of functional groups with specific biological activities can fine-tune its pharmacodynamic profile. These efforts aim to optimize the compound's therapeutic index and reduce potential side effects.
The safety profile of 5-Hydroxy-4-mercaptonicotinonitrile is another critical aspect being investigated. Preclinical toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 5-Hydroxy-4-mercaptonicotinonitrile (CAS No. 1806275-77-3) represents a promising candidate in the development of new therapeutic agents for neurodegenerative diseases and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive scaffold for further research and drug design. As ongoing studies continue to unravel its full potential, this compound is likely to play a significant role in advancing medical treatments for these challenging conditions.
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